molecular formula C10H14BrClN2O B1520366 3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride CAS No. 1221725-92-3

3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride

Cat. No. B1520366
CAS RN: 1221725-92-3
M. Wt: 293.59 g/mol
InChI Key: ZQKWHOAZXXOQLE-UHFFFAOYSA-N
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Description

3-Amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride (3-ABMPHCl) is a chemical compound that has been widely studied in scientific research due to its unique properties and potential applications. It is an organic compound belonging to the class of amides, and its chemical formula is C7H10BrClN2O. This compound has been used in a variety of research fields, such as biochemistry, pharmacology, and organic chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

3-Amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride is involved in the synthesis of various chemically significant compounds. For instance, it serves as a precursor in the creation of arylsubstituted halogen(thiocyanato)amides, showcasing its utility in generating compounds with potential antimicrobial properties (Baranovskyi et al., 2018). This highlights its versatility in synthesizing diverse chemical structures, beneficial for exploring new drugs with antimicrobial efficacy.

Antimicrobial Applications

The compound finds application in antimicrobial research. Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, synthesized from similar chemical structures, were evaluated for their antibacterial and antifungal activities. Such studies underscore the potential of derivatives of 3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride in developing new antimicrobial agents (Baranovskyi et al., 2018).

Potential in Pharmacology

In pharmacology, the structural motifs derived from 3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride can be essential. For example, isoxazole derivatives, related structurally to the subject compound, have shown significant muscle relaxant and anticonvulsant activities. This demonstrates the broad spectrum of pharmacological activities that compounds derived from or related to 3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride might exhibit, offering pathways for developing novel therapeutic agents (Tatee et al., 1986).

Contribution to Drug Development

The compound also contributes to drug development processes. Research on 3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride derivatives has led to discoveries in antimalarial activity, showcasing the compound's utility in the synthesis of agents that may combat malaria. This aspect is crucial for identifying new therapeutic leads against resistant strains of malaria, underlining the importance of such compounds in medicinal chemistry (Werbel et al., 1986).

properties

IUPAC Name

3-amino-N-(5-bromo-2-methylphenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O.ClH/c1-7-2-3-8(11)6-9(7)13-10(14)4-5-12;/h2-3,6H,4-5,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKWHOAZXXOQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(5-bromo-2-methylphenyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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